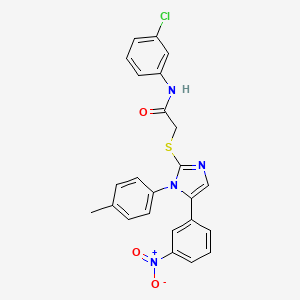

N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4O3S/c1-16-8-10-20(11-9-16)28-22(17-4-2-7-21(12-17)29(31)32)14-26-24(28)33-15-23(30)27-19-6-3-5-18(25)13-19/h2-14H,15H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOUWJJKSFCIGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is , with a molecular weight of 479.0 g/mol. The compound features an imidazole ring, a thioacetamide moiety, and multiple aromatic groups, contributing to its diverse interactions with biological targets .

The mechanism of action for N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific enzymes or receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor ligand, influencing various biological pathways. The compound has shown potential anti-inflammatory and anticancer properties, although the detailed mechanisms remain to be fully elucidated.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer activity. For instance, it was evaluated for its effectiveness against various cancer cell lines, showing significant cytotoxic effects. The IC50 values for different cancer types suggest its potential as a lead compound in cancer therapy .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| A549 (Lung) | 15.2 | Inhibition of cell proliferation |

| HeLa (Cervical) | 12.8 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to anticancer properties, N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has been investigated for anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models demonstrated significant reductions in inflammation markers .

| Inflammation Model | Dose (mg/kg) | Effect (%) |

|---|---|---|

| Carrageenan Paw Edema | 50 | 65% reduction |

| Lipopolysaccharide-induced | 100 | 70% reduction |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : A study published in Journal of Medical Pharmaceutical and Allied Sciences reported that the compound exhibited dose-dependent cytotoxicity against multiple cancer cell lines, highlighting its potential as an anticancer agent .

- Enzyme Inhibition : Research indicated that N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide could inhibit key enzymes involved in cancer progression, such as HDAC and thymidylate synthase, suggesting a multifaceted approach to targeting cancer cells .

- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of this compound with various biological targets, supporting its role as a potential therapeutic agent in drug discovery .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion compare the target compound with structurally analogous derivatives reported in the literature, focusing on core scaffolds, substituents, and biological activities where available.

Table 1: Structural and Functional Comparison of Imidazole and Related Derivatives

Structural Variations and Implications

Core Heterocycle Differences: The target compound and derivatives share an imidazole core, whereas and compounds use thiadiazole or benzothiazole scaffolds.

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 3-nitrophenyl group in the target compound and derivative introduces strong electron-withdrawing effects, which may improve binding to enzymes (e.g., kinases) or DNA compared to electron-donating groups like p-tolyl () . Thioacetamide Linkers: The sulfur atom in thioacetamide improves metabolic stability compared to oxygen-based ethers, as seen in compounds .

Biological Activity Trends :

- highlights imidazole-benzothiazole hybrids with antiproliferative activity (IC50 ~15.67 µg/mL against C6 glioma cells), suggesting that the imidazole-thioacetamide scaffold is pharmacologically promising. The target compound’s 3-nitrophenyl group may further enhance cytotoxicity by promoting reactive oxygen species (ROS) generation .

- Thiadiazole derivatives () lack reported bioactivity but are often explored for antimicrobial applications due to their planar structure and hydrogen-bonding capacity .

Q & A

Q. What are the key steps in synthesizing the compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including:

- Nucleophilic substitution : Reacting 3-chlorophenylamine with activated thiol intermediates (e.g., 2-mercaptoimidazole derivatives) to form the thioether linkage .

- Condensation reactions : Using catalysts like triethylamine in dichloromethane or ethanol to facilitate imidazole ring formation .

- Purification : Recrystallization or column chromatography to isolate the final product (>95% purity) . Optimization strategies :

- Vary solvents (e.g., DMF for higher solubility) and temperatures (60–80°C for faster kinetics).

- Monitor reaction progress via TLC or HPLC to minimize side products .

Q. Which spectroscopic techniques are essential for characterizing the compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and thioacetamide connectivity (e.g., δ 7.2–8.5 ppm for nitrophenyl protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 464.92 .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-C bond at ~650 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological evaluation?

- Anticancer activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Antimicrobial screening : Broth microdilution against S. aureus or E. coli .

- Enzyme inhibition : Cyclooxygenase (COX-1/2) assays to assess anti-inflammatory potential, given structural analogs’ activity .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Replicate assays : Conduct dose-response curves in triplicate under standardized conditions (e.g., 37°C, 5% CO₂) .

- Control variables : Test against structurally similar compounds (e.g., analogs with methoxy instead of nitro groups) to isolate substituent effects .

- Meta-analysis : Compare datasets using tools like Prism® to identify outliers or assay-specific biases .

Q. What computational methods predict the compound’s pharmacokinetics and target interactions?

- ADME prediction : Use SwissADME to estimate logP (~3.2), solubility (<0.1 mg/mL), and CYP450 interactions .

- Molecular docking : AutoDock Vina for docking into COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17) active sites. The nitro group may form hydrogen bonds with Arg120 in COX-2 .

- MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies are effective for structure-activity relationship (SAR) analysis given structural complexity?

- Systematic substitution : Synthesize analogs with halogen (Cl → F) or nitro (NO₂ → NH₂) group replacements .

- Bioisosteric replacement : Replace the imidazole ring with triazole or pyridine to modulate lipophilicity . Example SAR Table :

| Substituent Modification | Biological Activity (IC₅₀) | Key Finding |

|---|---|---|

| 3-Nitrophenyl → 4-Methoxyphenyl | IC₅₀: 12.5 µM (HeLa) | Reduced cytotoxicity |

| p-Tolyl → 3-Trifluoromethyl | IC₅₀: 3.8 µM (MCF-7) | Enhanced selectivity for cancer cells |

Q. How can low solubility in pharmacological assays be addressed?

- Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability .

- Prodrug design : Introduce phosphate esters at the acetamide group to improve aqueous solubility .

- Nanoformulations : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Q. What approaches elucidate the mechanism of action for anticancer activity?

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .

- Proteomics : SILAC labeling to quantify changes in kinase expression (e.g., Akt/mTOR pathway) .

- Target identification : Pull-down assays with biotinylated probes followed by LC-MS/MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.